2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
2-[(1Z)-1-Cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. This compound features a pyrazolopyrimidine core, which is a known scaffold for a variety of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available substrates. One common synthetic route might start with the condensation of appropriate pyrazole derivatives with suitable aldehydes, followed by nitrile and amine functionalization under controlled conditions.
Industrial Production Methods
On an industrial scale, production would involve optimization of the reaction conditions to achieve high yield and purity. This includes considerations for temperature, pressure, solvent systems, and catalysts to streamline the synthesis process for mass production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: Potential oxidation of the dimethylamino group.
Reduction: Possible reduction of the cyano groups.
Substitution: Nucleophilic or electrophilic substitutions at different positions on the pyrazolopyrimidine core.
Common Reagents and Conditions
Reagents such as potassium permanganate or chromium trioxide might be used for oxidation reactions, while reducing agents like sodium borohydride or lithium aluminum hydride could be used for reductions. Substitution reactions might involve reagents like halides or various nucleophiles under specific pH and temperature conditions.
Major Products
The major products from these reactions would depend on the specific conditions and reagents used, often resulting in further functionalized pyrazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Might be investigated for its role in biochemical pathways or as a ligand in protein binding studies.
Medicine: Could serve as a lead compound for developing new pharmaceuticals, given the bioactive potential of pyrazolopyrimidines.
Industry: Possible use in the development of novel materials or as a catalyst in various chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action would depend on the specific application. In medicinal chemistry, for example, this compound might interact with specific enzymes or receptors, modulating their activity. Detailed studies would be necessary to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Other Compounds
Similar compounds include other pyrazolopyrimidines, which might have different substituents on the core structure. These variations can significantly affect the compound's properties and applications. The uniqueness of 2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile lies in its specific substituents, which might offer unique reactivity or bioactivity profiles compared to its analogs.
Conclusion
This compound is a promising compound with potential applications across multiple scientific fields. Its unique structure offers a diverse range of chemical reactions and applications, making it a valuable subject of study for further research and development.
Properties
IUPAC Name |
2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-9-5-10(2)20-14(17-9)12(7-16)13(18-20)11(6-15)8-19(3)4/h5,8H,1-4H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUXQWPJOVNJOH-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=CN(C)C)C#N)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C(C(=NN12)/C(=C/N(C)C)/C#N)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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